molecular formula C25H22N4O4 B2410223 N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide CAS No. 1170481-13-6

N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide

Cat. No. B2410223
CAS RN: 1170481-13-6
M. Wt: 442.475
InChI Key: ATHDGLKCDCAOBC-UHFFFAOYSA-N
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Description

The compound is a type of benzamide, which are known for their wide range of bioactivities . Benzamides have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives have been explored for their pharmacological potential, including diuretic, antihypertensive, and anti-diabetic activities. For instance, a study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats, with some compounds exhibiting significant activity (Rahman et al., 2014).

Antimicrobial Applications

The antimicrobial properties of quinazoline derivatives have also been a significant area of research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures related to the quinazoline framework, and assessed their antimicrobial activities, finding good to moderate activities against various microorganisms (Bektaş et al., 2007).

Antitumor and Anticancer Potential

The antitumor and anticancer properties of quinazoline derivatives have been widely studied. For example, Marsham et al. (1989) discussed the synthesis of N10-propargylquinazoline antifolates with various substituents, evaluating their potential as thymidylate synthase inhibitors and their cytotoxicity against L1210 cells in culture, highlighting the therapeutic potential of these compounds in cancer treatment (Marsham et al., 1989).

Synthesis and Characterization

Research into the synthesis and characterization of quinazoline derivatives provides valuable insights into their potential applications. Ukrainets et al. (2014) detailed the synthesis of 4-hydroxyquinolones-2, offering a foundational approach to creating quinazoline-related compounds with specific structural features, which could have diverse applications in medicinal chemistry and drug development (Ukrainets et al., 2014).

Future Directions

Benzamides, including the specific compound , draw great attention in novel drug design due to their wide range of bioactivities . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.

properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-27-22-13-8-18(28-23(30)15-26-24(31)17-6-4-3-5-7-17)14-21(22)25(32)29(16)19-9-11-20(33-2)12-10-19/h3-14H,15H2,1-2H3,(H,26,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHDGLKCDCAOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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